4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline
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Overview
Description
4-{5-[(3-Bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline is a complex organic compound with the molecular formula C₁₇H₁₇BrN₄S. This compound is characterized by the presence of a bromobenzyl group, a sulfanyl linkage, and a triazole ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline typically involves multiple steps. One common method includes the reaction of 3-bromobenzyl chloride with sodium sulfide to form 3-bromobenzyl sulfide. This intermediate is then reacted with 4-ethyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-{5-[(3-Bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-{5-[(3-Bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfanyl and triazole groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(3-Bromobenzyl)sulfanyl]-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl}pyridine
- N-(4-{5-[(3-Bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide
Uniqueness
Compared to similar compounds, 4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromobenzyl and sulfanyl groups, in particular, contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C17H17BrN4S |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
4-[5-[(3-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]aniline |
InChI |
InChI=1S/C17H17BrN4S/c1-2-22-16(13-6-8-15(19)9-7-13)20-21-17(22)23-11-12-4-3-5-14(18)10-12/h3-10H,2,11,19H2,1H3 |
InChI Key |
ANNBVXYUKIUIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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